molecular formula C13H11FN2O B2958544 N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide CAS No. 851175-16-1

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide

Cat. No. B2958544
CAS RN: 851175-16-1
M. Wt: 230.242
InChI Key: CUFWRVYZYQAQCS-UHFFFAOYSA-N
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Description

“N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide” is a chemical compound with the CAS Number: 851175-16-1 . It has a molecular weight of 230.24 . The IUPAC name for this compound is N-(5-fluoro-2-methylphenyl)isonicotinamide .


Synthesis Analysis

The synthesis of fluorinated pyridines like “this compound” has been a topic of interest in recent years . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11FN2O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Selective Met Kinase Inhibition

N-(4-(2-Aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, a class of compounds to which N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide belongs, have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promise in cancer treatment, with one analogue demonstrating complete tumor stasis in a gastric carcinoma model following oral administration (Schroeder et al., 2009).

Alzheimer's Disease Research

A selective serotonin 1A molecular imaging probe, closely related to this compound, has been used in positron emission tomography (PET) studies for quantifying receptor densities in the brains of Alzheimer's disease patients. This research has provided valuable insights into the neurological changes associated with Alzheimer's disease (Kepe et al., 2006).

Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been used in the synthesis of new aromatic polyamides. These polymers exhibit high thermal stability and solubility in various organic solvents, making them useful for industrial applications (Hsiao, Yang, & Lin, 1999).

Serotonin Uptake Inhibition

A compound closely related to this compound, named Wy 27587, has been studied for its potent inhibition of serotonin uptake in both brain synaptosomes and platelets. This property suggests potential applications in treating disorders related to serotonin dysregulation (Billingsley et al., 1989).

Molecular Docking and Anticancer Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antidepressant and nootropic activities. Their structures have been confirmed by various spectroscopic methods and computational chemistry analyses, showing potential for therapeutic use in CNS disorders (Thomas et al., 2016).

Future Directions

Fluorinated pyridines have been gaining interest due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields including medicine and agriculture . The development of fluorinated chemicals has been steadily increased due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWRVYZYQAQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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